エピエストリオール

概要

説明

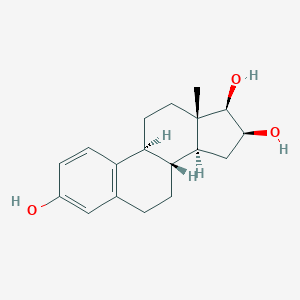

エピエストリオールは、16β-エピエストリオールまたは16β-ヒドロキシ-17β-エストラジオールとしても知られており、マイナーで弱い内因性エストロゲンです。これは、16α-ヒドロキシ-17β-エストラジオールであるエストリオールの16β-エピマーです。 エピエストリオールは、臨床的にニキビの治療に使用されており、糖原性作用や免疫抑制効果がないにもかかわらず、有意な抗炎症作用を有しています .

科学的研究の応用

Hormonal Therapy and Cancer Research

16-Epiestriol has been studied for its role in hormonal therapy, particularly concerning estrogen metabolism and its implications in cancer risk. Research indicates that 16-Epiestriol may have a protective effect against certain types of cancers, especially endometrial cancer. A study highlighted that higher levels of 16-Epiestriol were associated with lower risks of endometrial carcinoma, suggesting its potential as a biomarker for estrogen-related cancers .

Dermatological Uses

The compound has also been evaluated for its effects on skin conditions, such as acne vulgaris. A clinical evaluation demonstrated that 16-Epiestriol-3-allyl ether exhibited beneficial effects in treating acne by modulating hormonal levels and reducing sebum production . This suggests that 16-Epiestriol may play a role in dermatological therapies, particularly for conditions influenced by hormonal fluctuations.

Estrogen Replacement Therapy

In the context of estrogen replacement therapy, 16-Epiestriol is considered for its potential to alleviate menopausal symptoms. Its metabolite properties may provide a safer alternative to traditional estrogens, with fewer side effects associated with synthetic hormone therapies. Studies have explored its efficacy in managing symptoms such as hot flashes and mood swings .

Skin Lightening Agents

Emerging evidence suggests that estrogens, including 16-Epiestriol, might influence skin pigmentation. Research has indicated that increased levels of circulating estrogens can lead to skin lightening effects, which may be beneficial for individuals seeking to manage hyperpigmentation . However, more studies are needed to fully understand this application.

Table: Summary of Clinical Findings on 16-Epiestriol

作用機序

エピエストリオールは、エストロゲン受容体、特にエストロゲン受容体ベータ(ER-β)に結合することによって作用を発揮します。結合すると、受容体-リガンド複合体は標的細胞の核に入り、遺伝子転写を調節します。 これにより、メッセンジャーRNA(mRNA)が形成され、リボソームと相互作用して、標的細胞へのエピエストリオールの影響を発現する特定のタンパク質を生成します .

類似化合物の比較

エピエストリオールは、次のような他の類似化合物と比較されます。

エストリオール: 16α位でのヒドロキシル化が類似している、別の弱いエストロゲン。

エストラジオール: 17β位でのヒドロキシル化を有する、より強力なエストロゲン。

17α-エピエストリオール: 17α位でのヒドロキシル化を有する、エストリオールの別のエピマー。エピエストリオールは、その特定のヒドロキシル化パターンとその糖原性作用のない有意な抗炎症作用のためにユニークです

生化学分析

Biochemical Properties

Epiestriol is a metabolite of the endogenous estrogen estrone . It is formed from estrone via a 16β-hydroxy estrone intermediate by reduction of the C-17 ketone . Epiestriol has been found to possess significant anti-inflammatory properties without glycogenic activity or immunosuppressive effects .

Cellular Effects

Epiestriol has been shown to inhibit the growth of carbapenem-resistant A. baumannii . It also inhibits carrageenan-induced paw edema in rats . Unlike hydrocortisone, Epiestriol does not increase plasma or liver glucose levels in adrenalectomized rats .

Molecular Mechanism

The molecular mechanism of Epiestriol involves its interaction with estrogen receptors, where it exerts its effects. It has been found to prevent TNF␣-induced migration of NF\u242CB into the nucleus .

Temporal Effects in Laboratory Settings

It has been shown to have long-term anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of Epiestriol at different dosages in animal models have not been extensively studied. It has been shown to inhibit carrageenan-induced paw edema in rats when administered at a dose of 20 mg/kg .

Metabolic Pathways

Epiestriol is involved in the estrogen metabolic pathway. It is formed from estrone via a 16β-hydroxy estrone intermediate by reduction of the C-17 ketone .

Subcellular Localization

As an estrogen, it is likely to be found in the cytoplasm and nucleus where it can interact with estrogen receptors .

準備方法

エピエストリオールは、さまざまな化学経路を通じて合成できます。一般的な方法の1つは、エストラジオールの16β位でのヒドロキシル化です。工業生産方法では、通常、特定の酵素または触媒を使用して、目的のヒドロキシル化を達成します。 反応条件には、エピエストリオールの選択的形成を確実にするため、制御された温度とpHが含まれることがよくあります .

化学反応の分析

エピエストリオールは、次のようなさまざまな種類の化学反応を起こします。

酸化: エピエストリオールは、酸化されてさまざまな酸化誘導体になる可能性があります。

還元: 還元反応は、エピエストリオールをさまざまな還元形に変換できます。

置換: エピエストリオールは、1つの官能基が別の官能基に置き換えられる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 .

科学研究の応用

エピエストリオールは、幅広い科学研究の応用があります。

化学: エストロゲン活性と受容体結合の研究における基準化合物として使用されます。

生物学: エストロゲン受容体活性を調節する役割と、細胞プロセスへの影響について調査されています。

医学: ニキビや炎症などの状態の治療における潜在的な治療効果について調査されています。

類似化合物との比較

Epiestriol is compared with other similar compounds such as:

Estriol: Another weak estrogen with similar hydroxylation but at the 16α position.

Estradiol: A more potent estrogen with hydroxylation at the 17β position.

17α-Epiestriol: Another epimer of estriol with hydroxylation at the 17α position. Epiestriol is unique due to its specific hydroxylation pattern and its significant anti-inflammatory properties without glycogenic activity

生物活性

16-Epiestriol, also known as 16β-epiestriol or 16β-hydroxy-17β-estradiol, is a minor endogenous estrogen with notable biological activities. This compound has garnered interest due to its unique properties, including estrogenic activity and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of 16-epiestriol, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

16-Epiestriol is an epimer of estriol, characterized by the hydroxyl group at the 16β position. It exhibits weak estrogenic activity compared to stronger estrogens like estradiol. Its binding affinity to estrogen receptors (ER) is relatively low, with studies indicating that it binds to ER with approximately 20% efficacy compared to estradiol .

Binding Affinity Table

| Compound | PR (%) | AR (%) | ER (%) | GR (%) | MR (%) | SHBG (%) | CBG (%) |

|---|---|---|---|---|---|---|---|

| Estradiol | 2.6 | 7.9 | 100 | 0.6 | 0.13 | 8.7 | <0.1 |

| Alfatradiol | <1 | <1 | 15 | <1 | <1 | ? | ? |

| Estriol | <1 | <1 | 15 | <1 | <1 | ? | ? |

| 16β-Epiestriol | <1 | <1 | 20 | <1 | <1 | ? | ? |

| 17α-Epiestriol | <1 | <1 | 31 | <1 | <1 | ? | ? |

Estrogenic Activity

While 16-epiestriol displays estrogenic properties, its effects are significantly weaker than those of other estrogens. This characteristic makes it a subject of interest for conditions where a mild estrogenic effect is desired without the full spectrum of side effects associated with stronger estrogens.

Anti-Inflammatory Properties

Research has highlighted the anti-inflammatory capabilities of 16-epiestriol. Unlike traditional glucocorticoids, which can suppress immune function, 16-epiestriol exhibits significant anti-inflammatory effects without glycogenic activity or immunosuppressive consequences . This property could be beneficial in treating inflammatory conditions while minimizing adverse effects.

Treatment for Acne

Historically, 16-epiestriol has been utilized in clinical settings for the treatment of acne due to its hormonal modulation properties . The compound's ability to influence androgen levels and reduce sebum production makes it a viable option for managing acne in individuals with hormonal imbalances.

Research on Drug Resistance

A recent study investigated the potential of natural epiestriol-16 as an inhibitor against multidrug-resistant Acinetobacter baumannii. The study utilized in silico modeling and in vitro investigations to identify its efficacy against this pathogen, suggesting that it could serve as a lead molecule for developing new antibacterial agents .

Estrogen Metabolism and Cancer Risk

Estrogen metabolism pathways have been extensively studied concerning breast cancer risk. Research indicates that metabolites produced via the hydroxylation pathways (2-, 4-, and 16-hydroxylation) may have different implications for cancer risk . Specifically, increased hydroxylation along the 2- or 4-pathways is associated with reduced breast cancer risk, while metabolites from the 16-pathway have been linked to increased risk due to their potent hormonal activity .

特性

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-ZMSHIADSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894790 | |

| Record name | 16-Epiestratriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16b-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-81-9 | |

| Record name | 16-Epiestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiestriol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epiestriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Epiestratriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epiestriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ32LI44K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16b-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。